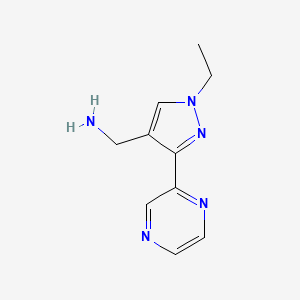

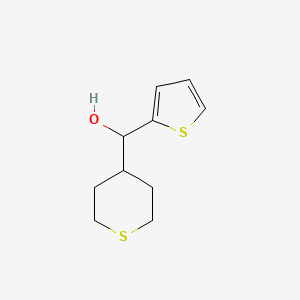

(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol

Overview

Description

“(Tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol” is an organic compound . It has been used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

Synthesis Analysis

The synthesis of tetrahydro-2H-thiopyran-4-yl compounds often involves reactions such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .Molecular Structure Analysis

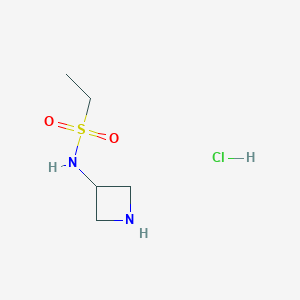

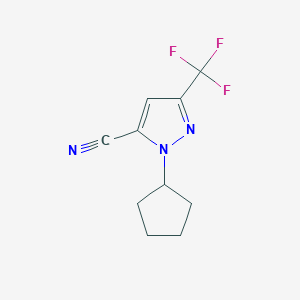

The molecular formula of “(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol” is C10H14OS2 . The molecular weight is 214.348 Da .Chemical Reactions Analysis

The chemical reactions involving tetrahydro-2H-thiopyran-4-yl compounds are diverse. For instance, a Cu (I)-Xantphos system catalyzed the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing five- and six-membered cyclic ethers .Scientific Research Applications

Antimicrobial Activity

This compound has been utilized in the synthesis of novel thiazoles and selenazoles, which exhibit significant antimicrobial activity . These derivatives have shown very strong activity against various strains of Candida spp. , which are common fungal pathogens . The antimicrobial properties extend to combating Gram-positive bacteria, making these compounds valuable in the development of new antimicrobial agents.

Anticonvulsant Screening

Derivatives of this compound have been tested for anticonvulsant activity . Some have demonstrated statistically significant effects in models like pentylenetetrazole-induced seizures and 6-Hz psychomotor seizure models . This suggests potential for the development of new anticonvulsant medications.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for the synthesis of various heterocyclic compounds . It’s particularly useful in the preparation of thiopyran-containing compounds, which are important in many areas of chemistry due to their diverse applications .

Preparation of Stable Free Nitroxyl Radicals

Tetrahydro-4H-thiopyran-4-ones, derived from this compound, are valuable reagents for the preparation of stable free nitroxyl radicals . These radicals have applications in multiple scientific fields, including organic chemistry and materials science .

Development of Photosensitive Semiconductors

The compound is also instrumental in the development of photosensitive semiconductors and electrochromic materials. These materials are crucial for the advancement of electronic devices and smart window technologies .

Synthesis of Synthetic Juvenile Hormones and Pheromones

Another application is in the synthesis of synthetic juvenile hormones and pheromones . These substances play a significant role in the control of insect behavior and are used in pest management strategies .

Safety and Hazards

properties

IUPAC Name |

thian-4-yl(thiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS2/c11-10(9-2-1-5-13-9)8-3-6-12-7-4-8/h1-2,5,8,10-11H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIKJVAIOBAWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.